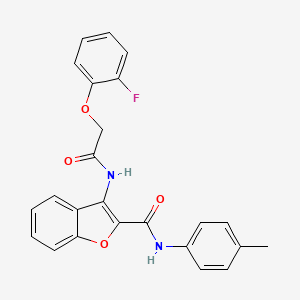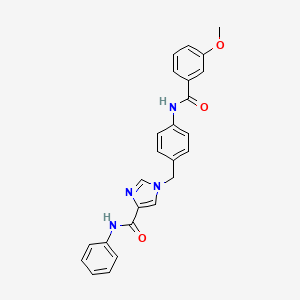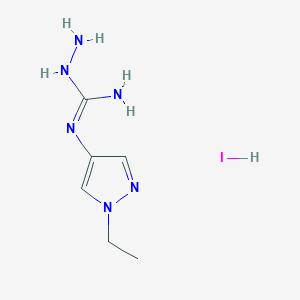
1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22F2N4O4S2 and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality 1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Convergent Multicomponent Synthesis
Research demonstrates the use of a Ugi multicomponent reaction followed by intramolecular SN2 reaction for the synthesis of diazepane systems, which are crucial in the development of complex organic molecules. This methodology enables the efficient synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, offering a versatile approach for generating structurally diverse diazepane derivatives with potential applications in medicinal chemistry and material science (Banfi et al., 2007).
Catalysis and Oxidation Reactions
Manganese(III) complexes of diazepane ligands have been studied for their catalytic abilities, particularly in olefin epoxidation reactions. These complexes exhibit chemoselectivity and enhanced reactivity based on the Lewis basicity of the ligands, providing valuable insights into the design of efficient catalysts for selective organic transformations (Sankaralingam & Palaniandavar, 2014).
Novel Reagents for Organic Synthesis
The development of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, demonstrates the utility of sulfonyl and imidazole derivatives in organic synthesis. These reagents enable the conversion of primary amines into azides and activated methylene substrates into diazo compounds, expanding the toolkit available for the synthesis of nitrogen-containing compounds (Goddard-Borger & Stick, 2007).
Desulfurization and Ionic Liquids
The application of 1,2-dimethylimidazolium ionic liquids in selective adsorption and desulfurization processes highlights the potential of diazepane and imidazole derivatives in environmental remediation and the purification of fossil fuels. These ionic liquids demonstrate the capability to selectively remove sulfur compounds from model fuels, contributing to cleaner energy production (Cai, Song, & Liang, 2015).
Propriétés
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O4S2/c1-13-20-17(11-21(13)2)29(26,27)23-7-3-6-22(8-9-23)28(24,25)12-14-10-15(18)4-5-16(14)19/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMKGMZWFLODPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)
![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2617428.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)

![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)
![4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate](/img/structure/B2617433.png)

